2-(4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide
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Description
“2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a chemical compound with the molecular formula C23H20N4O3 . It is a pyridazine and a ring assembly . The compound has been manually annotated by a third party .
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis
The molecular structures of similar compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include N-alkylation of primary amines and ammonia, reduction of nitriles and amides . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Physical and Chemical Properties Analysis
The compound has a molecular weight of 400.430 Da . More detailed physical and chemical properties are not available in the retrieved sources.Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
By inhibiting EGFR and VEGFR-2, the compound affects multiple biochemical pathways. The inhibition of EGFR primarily affects the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation and survival . On the other hand, the inhibition of VEGFR-2 affects the PI3K/AKT/mTOR pathway, which is involved in angiogenesis .
Pharmacokinetics
The compound has been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth . By inhibiting the activation of EGFR and VEGFR-2, the compound prevents the downstream signaling events that promote these processes .
Properties
IUPAC Name |
2-[4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-17-10-6-15(7-11-17)22-19-4-2-3-5-20(19)23(27-26-22)25-16-8-12-18(13-9-16)30-14-21(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSVEQCBLUBBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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